4,5-Dimethoxy-1-methylanthracene-9,10-dione
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Overview
Description
4,5-Dimethoxy-1-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a 9,10-dioxoanthracene core, which is common among anthraquinones . The presence of methoxy groups at positions 4 and 5, along with a methyl group at position 1, distinguishes it from other anthraquinone derivatives.
Preparation Methods
The synthesis of 4,5-Dimethoxy-1-methylanthracene-9,10-dione typically involves the methylation and oxidation of anthracene derivatives. One common synthetic route includes the use of L-Proline as a catalyst in toluene at elevated temperatures . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve similar catalytic processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4,5-Dimethoxy-1-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethoxy-1-methylanthracene-9,10-dione has several applications in scientific research:
Mechanism of Action
The biological effects of 4,5-Dimethoxy-1-methylanthracene-9,10-dione are primarily mediated through its interaction with cellular pathways. It can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in maintaining cellular energy homeostasis . Additionally, it influences the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, providing cytoprotective effects against oxidative stress .
Comparison with Similar Compounds
4,5-Dimethoxy-1-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
4,5-Dihydroxy-1-methyl-anthraquinone: This compound has hydroxyl groups instead of methoxy groups, which can alter its reactivity and biological activity.
9,10-Dimethoxyanthracene-1,4-dione: Similar in structure but with different substitution patterns, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
111210-28-7 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4,5-dimethoxy-1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-7-8-12(21-3)15-13(9)16(18)10-5-4-6-11(20-2)14(10)17(15)19/h4-8H,1-3H3 |
InChI Key |
VOECZNIDVFMBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C(=O)C3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
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